Sarolaner

Catalog No.
S542504
CAS No.
1398609-39-6
M.F
C23H18Cl2F4N2O5S
M. Wt
581.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sarolaner

CAS Number

1398609-39-6

Product Name

Sarolaner

IUPAC Name

1-[6-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl]-2-methylsulfonylethanone

Molecular Formula

C23H18Cl2F4N2O5S

Molecular Weight

581.4 g/mol

InChI

InChI=1S/C23H18Cl2F4N2O5S/c1-37(33,34)9-19(32)31-10-21(11-31)15-3-2-12(4-13(15)8-35-21)18-7-22(36-30-18,23(27,28)29)14-5-16(24)20(26)17(25)6-14/h2-6H,7-11H2,1H3/t22-/m0/s1

InChI Key

FLEFKKUZMDEUIP-QFIPXVFZSA-N

SMILES

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NOC(C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

PF-6450567; PF 6450567; PF6450567; Sarolaner

Canonical SMILES

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NOC(C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F

Isomeric SMILES

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NO[C@@](C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F

Description

The exact mass of the compound Sarolaner is 580.025 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antiparasitic products, insecticides and repellents, Macrocyclic lactones, combinations -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Sarolaner is a member of the isoxazoline class of compounds, specifically designed as an ectoparasiticide. Its chemical structure is characterized by the formula C23H18Cl2F4N2O5S, and it exhibits potent activity against a range of ectoparasites, including fleas and ticks in dogs. Sarolaner functions by disrupting the normal functioning of neurotransmitter receptors in arthropods, leading to paralysis and death. It is primarily administered in the form of chewable tablets for dogs over six months of age, with a recommended dosage of 2 mg/kg .

Sarolaner acts as a selective antagonist of the GABA-gated chloride channels in the nervous system of fleas and ticks. These channels are crucial for regulating nerve impulses. By binding to the channel, sarolaner disrupts the flow of chloride ions, leading to uncontrolled neuronal activity, paralysis, and ultimately, death of the parasite.

Toxicity

Flammability

Reactivity

Sarolaner is considered to be relatively stable under normal storage conditions [].

  • Efficacy against fleas: Studies have been conducted to evaluate Sarolaner's effectiveness in eliminating and preventing flea infestations in dogs. These studies typically involve comparing Sarolaner to other flea control medications. For instance, a study published in Parasites & Vectors demonstrated that Sarolaner provided significant flea reduction (around 96-99%) within 14 days of the first dose, with efficacy lasting throughout the treatment period [].

These findings are consistent with other field studies conducted in various regions [].

, including:

  • Oxidation: Particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
  • Reduction: Reduction reactions can convert nitro groups into amines.
  • Substitution: Nucleophilic substitution can occur at halogenated aromatic rings.

Common reagents involved in these reactions include hydrogen peroxide and sodium borohydride. The major products formed include sulfoxides from oxidation, amines from reduction, and substituted aromatics from nucleophilic substitution.

Sarolaner exhibits significant biological activity through its mechanism of action, which involves the inhibition of gamma-aminobutyric acid (GABA) and glutamate receptors at the neuromuscular junctions in insects. This inhibition leads to uncontrolled neuromuscular activity, resulting in paralysis and death of ectoparasites. Notably, sarolaner binds with greater affinity to these receptors in arthropods than in mammals, minimizing potential side effects in non-target species .

The synthesis of sarolaner involves a multi-step process that includes:

  • Formation of the Isoxazoline Ring: A nitrile oxide reacts with an alkene to create the isoxazoline core.
  • Introduction of the Azetidine Ring: The isoxazoline intermediate is then reacted with an azetidine derivative to form a spirocyclic structure.
  • Functional Group Modifications: Various functional groups are introduced or modified to enhance biological activity and chemical properties.

This synthetic route ensures that sarolaner possesses the necessary characteristics for effective pest control .

Sarolaner is primarily used as an ectoparasiticide for dogs, effectively targeting fleas and ticks. It is marketed under various brand names, including Simparica TRIO, where it is combined with other active ingredients like moxidectin for broader parasitic control. Sarolaner's efficacy has been demonstrated in numerous studies, showing rapid action against flea infestations within hours of administration .

Interaction studies have shown that sarolaner can lead to neurologic adverse reactions such as muscle tremors and seizures in some dogs. These effects are particularly concerning for animals with pre-existing neurological conditions. The U.S. Food and Drug Administration has issued warnings regarding these potential side effects associated with isoxazoline compounds .

In pharmacokinetic studies, sarolaner exhibits high bioavailability (approximately 88%) and a long half-life (11–12 days), which allows for effective monthly dosing without frequent re-administration .

Sarolaner belongs to a class of compounds known as isoxazolines, which includes several other notable members:

Compound NameChemical FormulaKey Characteristics
AfoxolanerC26H17ClF9N3O3Effective against fleas and ticks; half-life ~14 hours; used in combination therapies .
FluralanerC22H17Cl2F6N3O3Broad-spectrum efficacy; longer-lasting effects compared to some alternatives; single-dose treatment available .
LotilanerC23H23ClF6N2O3Newest member; designed for similar applications but lacks extensive comparative studies .

Uniqueness of Sarolaner

Sarolaner's uniqueness lies in its specific binding affinity to arthropod receptors compared to its counterparts. This characteristic allows it to maintain efficacy while reducing potential side effects in mammals. Additionally, its pharmacokinetic profile supports long-lasting protection against ectoparasites with minimal dosing frequency .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

10

Exact Mass

580.0249609 g/mol

Monoisotopic Mass

580.0249609 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DM113FTW7F

Drug Indication

For the treatment of tick infestations (Dermacentor reticulatus, Ixodes hexagonus, Ixodes ricinus and Rhipicephalus sanguineus). The veterinary medicinal product has immediate and persistent tick killing activity for at least 5 weeks. For the treatment of flea infestations (Ctenocephalides felis and Ctenocephalides canis). The veterinary medicinal product has immediate and persistent flea killing activity against new infestations for at least 5 weeks. The veterinary medicinal product can be used as part of a treatment strategy for the control of Flea Allergy Dermatitis (FAD). For the treatment of sarcoptic mange (Sarcoptes scabiei). For the treatment of ear mite infestations (Otodectes cynotis). For the treatment of demodicosis (Demodex canis). Fleas and ticks must attach to the host and commence feeding in order to be exposed to the active substance.
For the treatment of tick infestations (Dermacentor reticulatus, Ixodes hexagonus,Ixodes ricinus and Rhipicephalus sanguineus). The veterinary medicinal product has immediate and persistent tick killing activity for at least 5 weeks. , , For the treatment of flea infestations (Ctenocephalides felis and Ctenocephalides canis). The veterinary medicinal product has immediate and persistent flea killing activity against new infestations for at least 5 weeks. The veterinary medicinal product can be used as part of a treatment strategy for the control of Flea Allergy Dermatitis (FAD). , , For the treatment of sarcoptic mange (Sarcoptes scabiei). , , For the treatment of ear mite infestations (Otodectes cynotis). , , For the treatment of demodicosis (Demodex canis). , , Fleas and ticks must attach to the host and commence feeding in order to be exposed to the active substance. ,

Wikipedia

Sarolaner
Deruxtecan

Use Classification

Veterinary drugs -> Ectoparasiticides for systemic use -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types